molecular formula C12H17NO2 B1293865 N-(4-Butoxyphenyl)acetamide CAS No. 23563-26-0

N-(4-Butoxyphenyl)acetamide

Cat. No. B1293865
CAS RN: 23563-26-0
M. Wt: 207.27 g/mol
InChI Key: JYMFGHFNWSMPBP-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)acetamide is an organic compound . It belongs to the class of organic compounds known as carboximidic acids, which are organic acids with the general formula RC(=N)-OH (R=H, organic group) .


Synthesis Analysis

N-(4-Butoxyphenyl)acetamide is synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide . Methods of purification are used to obtain a product with high purity .


Molecular Structure Analysis

The molecular formula of N-(4-Butoxyphenyl)acetamide is C12H17NO2 .


Chemical Reactions Analysis

N-(4-Butoxyphenyl)acetamide is synthesized via an SN2 nucleophilic substitution reaction . This reaction is favored when the reaction is unstable .


Physical And Chemical Properties Analysis

The molecular weight of N-(4-Butoxyphenyl)acetamide is 207.27 g/mol .

Scientific Research Applications

Comprehensive Analysis of N-(4-Butoxyphenyl)acetamide Applications

N-(4-Butoxyphenyl)acetamide is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.

Antibacterial Agent Development: The structural modification of over-the-counter drugs like paracetamol to combat drug-resistant strains has led to the synthesis of N-(4-Butoxyphenyl)acetamide derivatives. These derivatives have shown promising results as potential antibacterial agents. In vitro studies have demonstrated their effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating their potential in developing new antibacterial drugs .

Drug-Likeness and Pharmacokinetics: The synthesized N-(4-Butoxyphenyl)acetamide derivatives comply with drug-likeness analysis and ADME (Absorption, Distribution, Metabolism, and Excretion) pharmacokinetics profiles. This suggests that they have favorable properties for further development into therapeutic agents, with potential applications in enhancing the bioavailability and efficacy of existing drugs .

Molecular Docking Studies: Molecular docking studies using software like AutoDock Vina have been conducted on N-(4-Butoxyphenyl)acetamide derivatives. These studies help in understanding the interaction of these compounds with biological targets such as DNA gyrase enzymes. This application is crucial in drug design and discovery, providing insights into the structure-activity relationship of the compounds .

Derivatization of Known Drugs: N-(4-Butoxyphenyl)acetamide serves as a base for the derivatization of known drugs like paracetamol. This process involves the introduction of various alkyl chains to yield a series of derivatives with altered and potentially improved pharmacological properties .

Treatment of Pain and Fever: While not directly used, the derivatives of N-(4-Butoxyphenyl)acetamide, due to their structural similarity to paracetamol, may hold potential in the treatment of pain and fever. Further research could explore their efficacy and safety in comparison to traditional analgesics .

Synthesis and Characterization Techniques: The preparation of N-(4-Butoxyphenyl)acetamide involves techniques such as Williamson etherification, thin-layer chromatography, and infrared spectroscopy. These methods are essential in the synthesis and characterization of chemical compounds, and their application in this context demonstrates the compound’s role in advancing organic chemistry research practices .

Safety And Hazards

When handling N-(4-Butoxyphenyl)acetamide, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(4-butoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-12-7-5-11(6-8-12)13-10(2)14/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMFGHFNWSMPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066910
Record name Acetamide, N-(4-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Butoxyphenyl)acetamide

CAS RN

23563-26-0
Record name N-(4-Butoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23563-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-butoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023563260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-butoxyphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-butoxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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